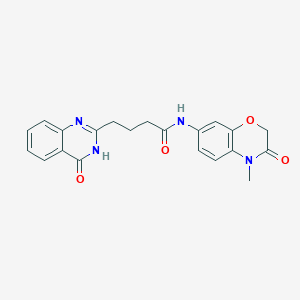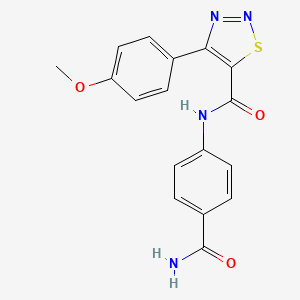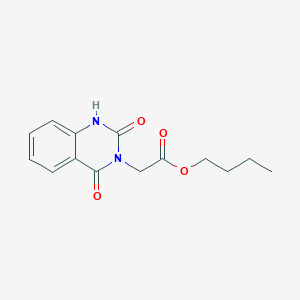![molecular formula C16H21N3OS2 B11010086 4-isopropyl-2-methyl-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-yl)thiazole-5-carboxamide](/img/structure/B11010086.png)
4-isopropyl-2-methyl-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-yl)thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex heterocyclic molecule with a fascinating structure. Let’s break it down:
Name: 4-isopropyl-2-methyl-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-yl)thiazole-5-carboxamide
Structure: It consists of two fused rings—a thiazole ring and a cycloheptathiophene ring—along with an amide functional group.
Flavor: Interestingly, it’s not just a chemical; it’s also a flavor enhancer!
Preparation Methods
Synthetic Routes::
- While specific synthetic routes for this compound may vary, a common approach involves cyclization reactions to form the thiazole and cycloheptathiophene rings.
- Isopropyl and methyl groups are introduced at specific positions during the synthesis.
- Industrial-scale production typically involves efficient and scalable methods.
- Precursor molecules are selectively transformed into the desired compound using optimized conditions.
Chemical Reactions Analysis
Reactions::
Oxidation: It may undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the compound, altering its properties.
Substitution: Substituents on the thiazole ring can be replaced by other groups.
Amide Hydrolysis: The carboxamide group can undergo hydrolysis under specific conditions.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, nucleophiles.
Hydrolysis Conditions: Acidic or basic hydrolysis.
- Oxidation may yield carboxylic acid derivatives.
- Reduction could lead to amine derivatives.
- Substitution reactions may introduce various substituents.
Scientific Research Applications
Medicine: Investigate its potential as a drug candidate. Does it exhibit any biological activity?
Chemistry: Explore its reactivity, stability, and interactions with other molecules.
Industry: Consider applications in flavor and fragrance industries.
Mechanism of Action
Targets: Identify cellular receptors or enzymes affected by this compound.
Pathways: Investigate signaling pathways influenced by its presence.
Comparison with Similar Compounds
Uniqueness: Highlight what sets this compound apart.
Similar Compounds: Explore related molecules, such as thiazoles or cycloheptathiophenes.
Properties
Molecular Formula |
C16H21N3OS2 |
|---|---|
Molecular Weight |
335.5 g/mol |
IUPAC Name |
2-methyl-4-propan-2-yl-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C16H21N3OS2/c1-9(2)13-14(21-10(3)17-13)15(20)19-16-18-11-7-5-4-6-8-12(11)22-16/h9H,4-8H2,1-3H3,(H,18,19,20) |
InChI Key |
ZBLDRPCAADJANZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(S1)C(=O)NC2=NC3=C(S2)CCCCC3)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]propanamide](/img/structure/B11010005.png)

![N-[2-(1H-indol-3-yl)ethyl]-3-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanamide](/img/structure/B11010009.png)
![2-(4-nitro-1H-indol-1-yl)-N-[2-(pyridin-2-yl)ethyl]acetamide](/img/structure/B11010016.png)
![6-fluoro-4-hydroxy-N-[2-(morpholin-4-yl)ethyl]quinoline-3-carboxamide](/img/structure/B11010028.png)


![2-(2-methoxyethyl)-1-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B11010065.png)
![2-(6-fluoro-1H-indol-1-yl)-N-[(1S)-3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide](/img/structure/B11010070.png)
![N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide](/img/structure/B11010071.png)
![N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-4-(6-nitro-4-oxoquinazolin-3(4H)-yl)butanamide](/img/structure/B11010092.png)
![N-[2-(4-fluorophenyl)ethyl]-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11010093.png)
![2-chloro-N-{2-[(4-methylbenzyl)carbamoyl]phenyl}-4-nitrobenzamide](/img/structure/B11010101.png)
![N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-3-[(phenylcarbonyl)amino]benzamide](/img/structure/B11010104.png)
